Gitoxine
Vue d'ensemble
Description
La gitoxine est un glycoside cardiaque de formule chimique
C41H64O14
. Il s'agit d'un glycoside stéroïde cristallin obtenu à partir de la plante Digitalis lanata, communément appelée digitale laineuse. La this compound est structurellement similaire à d'autres glycosides cardiaques comme la digoxine et la dithis compound, et elle est connue pour ses effets puissants sur le cœur, en particulier dans le traitement de certaines affections cardiaques .Applications De Recherche Scientifique
Gitoxin has a wide range of applications in scientific research:
Chemistry: Gitoxin is used as a starting material for the synthesis of other cardiac glycosides and their derivatives.
Biology: It is used to study the effects of cardiac glycosides on cellular processes, particularly in cardiac cells.
Medicine: Gitoxin is investigated for its potential therapeutic effects in treating heart conditions such as atrial fibrillation and heart failure.
Industry: Gitoxin and its derivatives are used in the pharmaceutical industry to develop new drugs with improved efficacy and safety profiles
Mécanisme D'action
Target of Action
Gitoxin, also known as Anhydrogitalin, primarily targets the Na+/K+ ATPase enzyme, mainly in the myocardium . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
Gitoxin exerts its effects by inhibiting the Na+/K+ ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . This interaction with its targets results in increased force of contractions (positive inotropic effect), reduced speed of electric conduction (negative dromotropic effect), increased excitability (positive bathmotropic effect), and reduced frequency of heartbeat (negative chronotropic effect) .
Biochemical Pathways
The inhibition of the Na+/K+ ATPase by Gitoxin affects several biochemical pathways. The increased intracellular sodium disrupts the sodium-calcium exchanger leading to an increase in intracellular calcium . This increase in calcium concentration can activate various downstream pathways that involve calcium-dependent signaling molecules, ultimately leading to enhanced cardiac muscle contraction .
Pharmacokinetics
Digitoxin, for example, has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model
Result of Action
The primary result of Gitoxin’s action is the enhancement of cardiac muscle contraction. By increasing the intracellular calcium concentration, Gitoxin promotes the activation of contractile proteins, leading to stronger heart muscle contractions . This can help improve the efficiency of the heart in conditions like heart failure and certain kinds of heart arrhythmia .
Action Environment
The action, efficacy, and stability of Gitoxin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Some drugs may interact with Gitoxin, altering its absorption, distribution, metabolism, or excretion, thereby affecting its overall efficacy and potential for toxicity. Furthermore, physiological conditions such as renal function can significantly impact the pharmacokinetics and subsequent pharmacodynamics of Gitoxin . Therefore, careful consideration of these environmental factors is crucial when administering Gitoxin.
Analyse Biochimique
Biochemical Properties
Gitoxin inhibits Na+/K±ATPase in an isoform-specific biphasic manner . It interacts with the high- and low-affinity human erythrocyte isoenzymes and the high- and low-affinity porcine cerebral cortex isoenzymes .
Cellular Effects
Gitoxin increases contractility and rhythmicity in isolated guinea pig heart in a concentration-dependent manner . It influences cell function by modulating the activity of Na+/K±ATPase, which plays a crucial role in maintaining the electrochemical gradient necessary for functions such as signal transduction, nutrient uptake, and cell volume regulation .
Molecular Mechanism
The mechanism of action of Gitoxin involves its binding to Na+/K±ATPase, inhibiting the enzyme’s activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to increased intracellular calcium concentrations, which in turn enhances cardiac contractility .
Temporal Effects in Laboratory Settings
The effects of Gitoxin on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of Gitoxin vary with different dosages in animal models .
Metabolic Pathways
Gitoxin is involved in the metabolic pathway related to the activity of Na+/K±ATPase . It interacts with this enzyme, affecting the balance of sodium and potassium ions in the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La gitoxine peut être synthétisée par hydrolyse du lanatoside B, un autre glycoside présent dans la Digitalis lanata. Le processus implique les étapes suivantes :
Extraction : Le lanatoside B est extrait des feuilles de Digitalis lanata.
Hydrolyse : Le lanatoside B est hydrolysé en milieu acide pour produire de la this compound. Cette réaction nécessite généralement un acide fort comme l'acide chlorhydrique et est effectuée à des températures élevées pour assurer une hydrolyse complète.
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction à grande échelle de Digitalis lanata, suivie de procédés de purification tels que la cristallisation et la chromatographie pour obtenir le composé pur. L'efficacité de l'extraction et de la purification est cruciale pour garantir le rendement élevé et la pureté de la this compound .
Analyse Des Réactions Chimiques
Types de réactions
La gitoxine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés, qui peuvent avoir des propriétés pharmacologiques différentes.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans la this compound, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent se produire au niveau des parties glycosidiques, conduisant à la formation de nouveaux dérivés glycosidiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer les liaisons glycosidiques dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant potentiellement des propriétés pharmacologiques uniques .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : La this compound est utilisée comme matière de départ pour la synthèse d'autres glycosides cardiaques et de leurs dérivés.
Biologie : Elle est utilisée pour étudier les effets des glycosides cardiaques sur les processus cellulaires, en particulier dans les cellules cardiaques.
Médecine : La this compound est étudiée pour ses effets thérapeutiques potentiels dans le traitement des affections cardiaques telles que la fibrillation auriculaire et l'insuffisance cardiaque.
Industrie : La this compound et ses dérivés sont utilisés dans l'industrie pharmaceutique pour développer de nouveaux médicaments ayant des profils d'efficacité et de sécurité améliorés
Mécanisme d'action
La this compound exerce ses effets en inhibant l'enzyme ATPase sodium-potassium, qui est essentielle au maintien du gradient électrochimique à travers les membranes cellulaires. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui favorise à son tour l'afflux d'ions calcium par l'échangeur sodium-calcium. L'augmentation du calcium intracellulaire améliore la contraction du muscle cardiaque, ce qui rend la this compound efficace dans le traitement de certaines affections cardiaques .
Comparaison Avec Des Composés Similaires
Composés similaires
Digoxine : Un autre glycoside cardiaque ayant un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.
Digitoxine : Similaire à la digoxine, mais avec une demi-vie plus longue et des voies métaboliques différentes.
Unicité de la this compound
La this compound est unique en termes d'affinité de liaison spécifique et de puissance par rapport aux autres glycosides cardiaques. Son profil pharmacocinétique distinct en fait un composé précieux pour certaines applications thérapeutiques où d'autres glycosides peuvent ne pas être aussi efficaces .
Les propriétés uniques de la this compound et son large éventail d'applications en font un composé d'intérêt majeur, tant en recherche scientifique qu'en pratique clinique. Sa capacité à moduler la fonction cardiaque par le biais de voies moléculaires spécifiques met en évidence son potentiel comme agent thérapeutique en cardiologie.
Propriétés
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
Record name | Gitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Gitoxin?
A1: Gitoxin, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []
Q2: How does Gitoxin binding to Na+/K+-ATPase affect cardiac muscle contractility?
A2: By inhibiting the Na+/K+-ATPase, Gitoxin indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []
Q3: What is the molecular formula and weight of Gitoxin?
A3: The molecular formula of Gitoxin is C41H64O14, and its molecular weight is 780.94 g/mol. []
Q4: Does Gitoxin exhibit characteristic spectroscopic properties?
A4: Yes, Gitoxin, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []
Q5: Is there a difference in the fluorescence properties between different sources of Gitoxin?
A5: Research has shown that there can be variations in fluorescence properties between Gitoxin obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like Gitoxin but might indicate subtle structural variations. []
Q6: Are there specific challenges in formulating Gitoxin for therapeutic use?
A6: Yes, Gitoxin's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]
Q7: What strategies have been explored to improve the bioavailability of Gitoxin?
A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance Gitoxin's solubility and bioavailability in solid dosage forms. []
Q8: Have computational methods been applied to study Gitoxin and its derivatives?
A9: While specific computational studies on Gitoxin itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []
Q9: Can structural modifications of Gitoxin selectively affect its vascular and cardiac effects?
A11: Yes, studies show that certain structural modifications of Gitoxin, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]
Q10: Have prodrug strategies been explored to improve Gitoxin's therapeutic profile?
A13: Yes, penta-acetyl-gitoxin (Pengitoxin) has been investigated as a potential prodrug of Gitoxin. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active Gitoxin. This approach highlights the potential of prodrug design for enhancing the therapeutic application of Gitoxin. []
Q11: What analytical techniques are commonly employed for Gitoxin analysis?
A14: Various methods are used for Gitoxin analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying Gitoxin and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like Gitoxin, digitoxin, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying Gitoxin and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying Gitoxin and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying Gitoxin and its metabolites in biological matrices. []
Q12: Are there specific challenges in analyzing Gitoxin in biological samples?
A12: Yes, accurate Gitoxin analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate Gitoxin from other structurally similar cardiac glycosides.
Q13: What research tools and resources are crucial for advancing Gitoxin research?
A13: Key resources include: - Access to pure Gitoxin and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.
Q14: When was Gitoxin first isolated and characterized?
A17: While the exact date of its discovery is not mentioned in the provided research papers, Gitoxin has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.